molecular formula C21H30N2O2 B254043 6-Isobutoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol

6-Isobutoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol

Cat. No. B254043
M. Wt: 342.5 g/mol
InChI Key: XGOFSKTVJROTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isobutoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol, commonly known as IQ-1S, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of cancer research, specifically in the inhibition of cancer stem cells.

Mechanism of Action

The mechanism of action of IQ-1S involves the inhibition of the Wnt/beta-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival. IQ-1S specifically targets the interaction between beta-catenin and TCF/LEF transcription factors, which leads to the downregulation of downstream target genes involved in cancer stem cell maintenance.
Biochemical and Physiological Effects:
IQ-1S has been shown to have minimal toxicity and good bioavailability in preclinical studies. It has been reported to inhibit the growth of various cancer cell lines, including breast, colon, and pancreatic cancer cells. In addition, IQ-1S has been shown to reduce the expression of stem cell markers and increase the expression of differentiation markers in cancer stem cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of IQ-1S is its specificity towards cancer stem cells, which makes it a promising candidate for cancer therapy. In addition, IQ-1S has been shown to enhance the efficacy of conventional cancer treatments, such as chemotherapy and radiation therapy. However, the limitations of IQ-1S include its relatively low potency and selectivity compared to other Wnt inhibitors.

Future Directions

There are several future directions for the development of IQ-1S and its derivatives. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective derivatives of IQ-1S for cancer therapy. In addition, the combination of IQ-1S with other targeted therapies may enhance its efficacy in cancer treatment. Finally, the investigation of the role of IQ-1S in other diseases, such as Alzheimer's disease, may provide new insights into the potential applications of this compound.

Synthesis Methods

The synthesis of IQ-1S has been reported in several scientific publications. The most commonly used method involves the reaction of 6-hydroxy-2-methyl-4-quinolinecarboxaldehyde and 4-methylpiperidine in the presence of isobutyl chloroformate. The resulting product is then treated with sodium methoxide to yield IQ-1S.

Scientific Research Applications

IQ-1S has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. In addition, IQ-1S has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

Product Name

6-Isobutoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one

InChI

InChI=1S/C21H30N2O2/c1-14(2)13-25-17-5-6-20-18(11-17)21(24)19(16(4)22-20)12-23-9-7-15(3)8-10-23/h5-6,11,14-15H,7-10,12-13H2,1-4H3,(H,22,24)

InChI Key

XGOFSKTVJROTAW-UHFFFAOYSA-N

Isomeric SMILES

CC1CCN(CC1)CC2=C(N=C3C=CC(=CC3=C2O)OCC(C)C)C

SMILES

CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)OCC(C)C)C

Canonical SMILES

CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)OCC(C)C)C

Origin of Product

United States

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